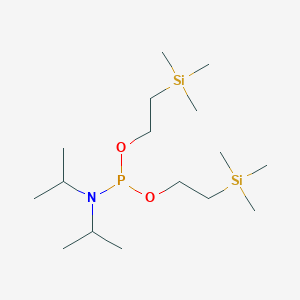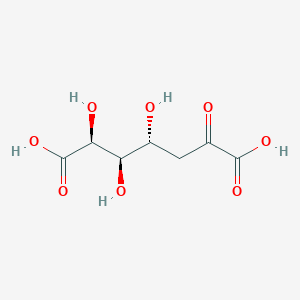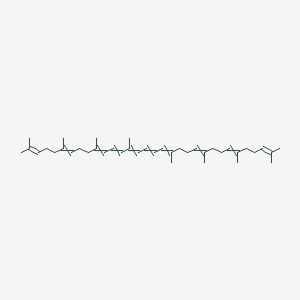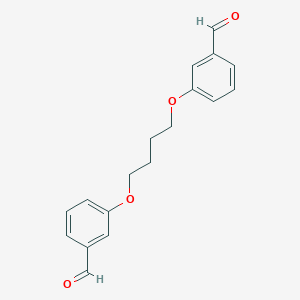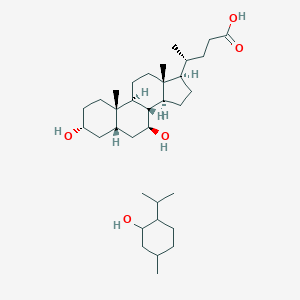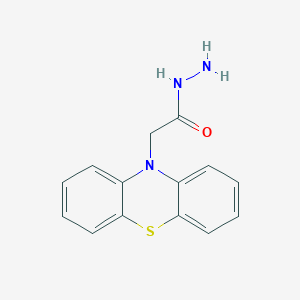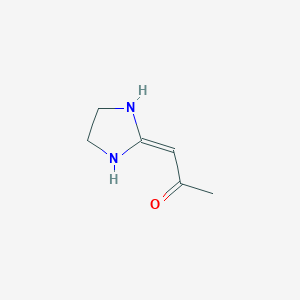
1-Imidazolidin-2-ylidenepropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMPP is a cyclic enamine that is formed by the reaction of propanone with imidazolidine.
Mechanism Of Action
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical And Physiological Effects
1-Imidazolidin-2-ylidenepropan-2-one has been shown to have various biochemical and physiological effects on the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Advantages And Limitations For Lab Experiments
1-Imidazolidin-2-ylidenepropan-2-one has several advantages and limitations for lab experiments. One of the advantages of 1-Imidazolidin-2-ylidenepropan-2-one is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Another advantage of 1-Imidazolidin-2-ylidenepropan-2-one is its versatility, which allows it to be used in various synthetic and catalytic reactions. However, one of the limitations of 1-Imidazolidin-2-ylidenepropan-2-one is its high cost, which can limit its use in large-scale experiments.
Future Directions
1-Imidazolidin-2-ylidenepropan-2-one has several potential future directions in various fields. In organic synthesis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a chiral auxiliary to control the stereochemistry of various reactions. In catalysis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a ligand to enhance the selectivity and efficiency of various reactions. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one can be further studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent. Moreover, new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one can be synthesized and studied for their potential applications in various fields.
Synthesis Methods
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized by the reaction of propanone with imidazolidine in the presence of a base. The reaction results in the formation of a cyclic enamine, which can be purified and isolated using various methods such as column chromatography, recrystallization, and distillation. The purity and yield of 1-Imidazolidin-2-ylidenepropan-2-one can be optimized by controlling the reaction conditions such as temperature, time, and concentration of reactants.
Scientific Research Applications
1-Imidazolidin-2-ylidenepropan-2-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. 1-Imidazolidin-2-ylidenepropan-2-one has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. 1-Imidazolidin-2-ylidenepropan-2-one has also been used as a ligand in catalytic reactions, where it can enhance the selectivity and efficiency of the reaction. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one has been studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent.
properties
CAS RN |
119406-97-2 |
|---|---|
Product Name |
1-Imidazolidin-2-ylidenepropan-2-one |
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
InChI Key |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
Canonical SMILES |
CC(=O)C=C1NCCN1 |
synonyms |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
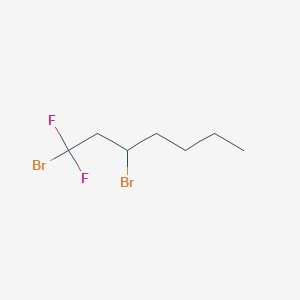
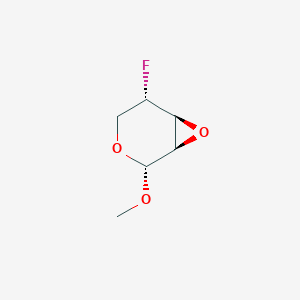
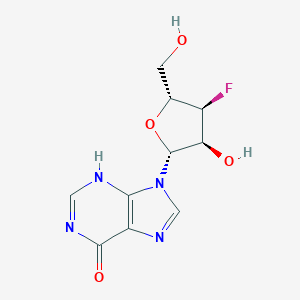
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
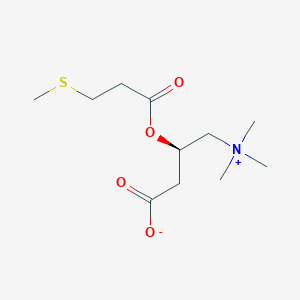
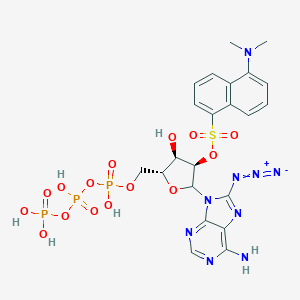
![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)
